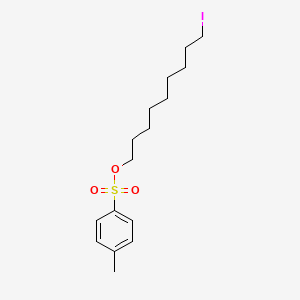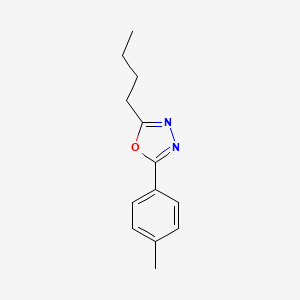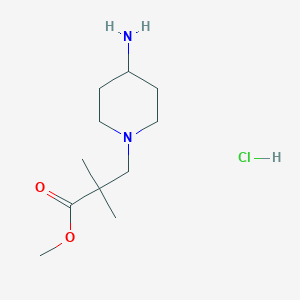![molecular formula C15H17NO5 B1414319 [(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate CAS No. 1438415-89-4](/img/structure/B1414319.png)
[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Descripción general
Descripción
[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, also known as 4-nitrophenyl cyclooct-4-en-1-yl carbonate, is a chemical compound with the molecular formula C13H14N2O6. It is a white, crystalline solid with a melting point of 91-93°C, and is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). This compound has a variety of applications in the scientific research field, including use as a reagent in organic synthesis, a catalyst in polymerization reactions, and a substrate for enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Phenolysis Reactions :
- Phenolysis of diaryl carbonates like 4-methylphenyl 4-nitrophenyl carbonate and similar compounds has been studied extensively. These reactions often obey pseudo-first-order kinetics and are influenced by the basicity of the nucleophile, the nonleaving moiety, and the leaving group. Concerted mechanisms (one-step reactions) were observed in several cases, with the reactivity of the carbonates being sensitive to substituents on the carbonyl carbon, making them better electrophiles or leaving groups (Castro, Pavez, & Santos, 2002).
Aminolysis Reactions :
- Aminolysis of carbonates like 4-methylphenyl 4-nitrophenyl carbonate shows kinetics that are influenced by the nature of the amine and the carbonate structure. These reactions, too, often follow pseudo-first-order kinetics and can exhibit stepwise mechanisms, especially when secondary alicyclic amines are involved. The presence of substituents can significantly affect the reactivity and the mechanism of these reactions (Castro, Andújar, Toro, & Santos, 2003).
Crystal Structure Studies :
- The crystal structure of compounds related to [(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, like 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate, has been analyzed. Such studies often reveal intricate details about molecular configuration, intermolecular interactions, and how these structural aspects influence reactivity and stability (Polyakova, Egorova, Sergienko, Tarasova, & Davydov, 2011).
Nucleophilic Substitution Reactions :
- Nucleophilic substitution reactions involving compounds like 4-nitrophenyl phenyl carbonate have been subject to kinetic studies. These studies often illustrate the effect of electrophilic center modification (e.g., from C=O to C=S) on reactivity and mechanism, highlighting the intricate balance between steric and electronic factors in determining the outcome of such reactions (Um, Kim, Park, & Jeon, 2006).
Mecanismo De Acción
Target of Action
The primary target of TCO-PNB Ester, also known as [(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate or rel-(1R-4E-pR)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate, is the ubiquitin-proteasome system within cells . This system is crucial for protein degradation, which is an essential process in maintaining cellular homeostasis.
Mode of Action
TCO-PNB Ester is an alkyl/ether-based linker for PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . It contains a p-nitrobenzyl (PNB) ester group that is amine reactive and a trans-cyclooctene (TCO) group that is reactive with tetrazines . The compound binds to its target proteins and induces their degradation by leveraging the ubiquitin-proteasome system .
Result of Action
The primary result of TCO-PNB Ester’s action is the selective degradation of specific proteins within cells . This can have various molecular and cellular effects, depending on the function of the degraded protein.
Propiedades
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)

![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)




![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)